molecular formula C5H10ClN3O B1395699 2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-68-3

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride

Cat. No. B1395699
M. Wt: 163.6 g/mol
InChI Key: ZDFLBUBZFJAJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride, or “TSPO-HCl”, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and organic solvents. It is commonly used in laboratory experiments due to its unique properties and its ability to interact with various biomolecules.

Scientific Research Applications

TSPO-HCl has a variety of applications in scientific research. It is commonly used as a ligand for binding to the translocator protein (TSPO), which is involved in the transport of cholesterol and other lipids in the cell membrane. It is also used to study the effects of various drugs on the TSPO receptor, as well as to investigate the role of TSPO in various physiological processes. Additionally, TSPO-HCl can be used to study the effects of various drugs on the central nervous system, as well as to investigate the role of TSPO in various diseases.

Mechanism Of Action

TSPO-HCl binds to the TSPO receptor and activates it, resulting in the transport of cholesterol and other lipids in the cell membrane. This process is known as translocation, and it is essential for the functioning of the cell. Additionally, TSPO-HCl can also bind to other receptors and activate them, resulting in various biochemical and physiological effects.

Biochemical And Physiological Effects

TSPO-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as an anti-oxidant effect. It has also been shown to have an effect on the central nervous system, as well as an effect on the cardiovascular system. Additionally, TSPO-HCl has been shown to have an effect on the immune system, as well as an effect on the reproductive system.

Advantages And Limitations For Lab Experiments

TSPO-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using TSPO-HCl in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in acidic conditions. Additionally, it is not very specific and may interact with other receptors.

Future Directions

There are several potential future directions for research on TSPO-HCl. One potential direction is to explore the effects of TSPO-HCl on various diseases, such as cancer and neurodegenerative diseases. Additionally, there is potential to explore the effects of TSPO-HCl on the central nervous system and the cardiovascular system. Additionally, there is potential to explore the effects of TSPO-HCl on the immune system and the reproductive system. Additionally, there is potential to explore the effects of TSPO-HCl on various drugs and their interactions with the TSPO receptor. Finally, there is potential to explore the effects of TSPO-HCl on various metabolic pathways.

properties

IUPAC Name

2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c9-4-5(1-6-2-5)8-3-7-4;/h6,8H,1-3H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFLBUBZFJAJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)NCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703875
Record name 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride

CAS RN

686344-68-3
Record name 2,5,7-Triazaspiro[3.4]octan-8-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-Triazaspiro[3.4]octan-8-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one (I-3A-50c; 1.83 g, 4.80 mmol) in methanol/methylene chloride was added excess 1 M HCl in diethyl ether (10 ml). After stirring for 10 minutes, the solvent was removed, in vacuo, and the resultant hydrochloride salt was dissolved in methanol (50 ml). After the addition of 20% Pd(OH)2 on carbon (50% water; 1.1 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 22 hours. The reaction was filtered through a 0.45 μM disk, and then concentrated, in vacuo, to give a gummy solid. This material was triturated from methanol to afford I-3A-50d (450 mg, 47%) as a tan solid: +APcl MS (M+1) 127.9; 1H NMR (400 MHz, CD3OD) δ 4.51 (s, 2H), 4.41-4.33 (m, 4H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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